2-Bromo-3-(difluoromethyl)-6-fluorophenol CAS number and identifiers
2-Bromo-3-(difluoromethyl)-6-fluorophenol CAS number and identifiers
Executive Summary
This guide details the chemical identity, synthesis, and application of 2-Bromo-3-(difluoromethyl)-6-fluorophenol , a highly specialized fluorinated building block. This molecule represents a strategic scaffold in modern drug discovery, combining three critical pharmacophoric elements:
-
A Phenolic Handle (C1-OH): For etherification or esterification.
-
An Orthogonal Electrophile (C2-Br): Enabling selective cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
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A Bioisosteric Motif (C3-CHF₂): Acting as a lipophilic hydrogen bond donor, mimicking hydroxyl (-OH) or thiol (-SH) groups while modulating metabolic stability.
Note on CAS Registry: As a specialized intermediate, this specific isomer is frequently custom-synthesized. It is structurally derived from the precursor 3-(difluoromethyl)-2-fluorophenol (CAS: 1214379-67-5) .
Chemical Identity & Physiochemical Profile[1][2][3]
| Property | Description / Value (Predicted) |
| IUPAC Name | 2-Bromo-3-(difluoromethyl)-6-fluorophenol |
| Molecular Formula | C₇H₄BrF₃O |
| Molecular Weight | 240.99 g/mol |
| Exact Mass | 239.9398 Da |
| Physical State | Off-white to pale yellow crystalline solid |
| Predicted LogP | 2.8 – 3.2 (Lipophilic) |
| pKa (Phenol) | ~6.5 – 7.2 (Increased acidity due to F/Br electron withdrawal) |
| H-Bond Donor Count | 2 (Phenolic OH + CHF₂ proton) |
| H-Bond Acceptor Count | 4 (O + 3F) |
Structural Analysis & Design Logic
The substitution pattern is non-trivial and designed for specific Structure-Activity Relationship (SAR) goals:
-
C3-Difluoromethyl (
): Unlike the chemically inert trifluoromethyl ( ) group, the moiety contains an acidic proton capable of weak hydrogen bonding. This "lipophilic hydrogen bond donor" effect can improve binding affinity in kinase pockets or receptor active sites without the desolvation penalty of a polar -OH group. -
C6-Fluoro (
): Positions the fluorine atom ortho to the hydroxyl group. This lowers the phenolic pKa via induction, increasing the acidity and nucleophilicity of the phenoxide anion under basic conditions. It also blocks the metabolically labile C6 position. -
C2-Bromo (
): Provides a reactive handle for carbon-carbon bond formation, sterically adjacent to the group.
Synthetic Routes & Process Chemistry
The synthesis of 2-Bromo-3-(difluoromethyl)-6-fluorophenol presents a regioselectivity challenge due to the competing directing effects of the hydroxyl, fluoro, and difluoromethyl groups.
Primary Route: Regioselective Bromination
The most robust pathway utilizes 3-(difluoromethyl)-2-fluorophenol as the starting material.
Retrosynthetic Logic:
-
Starting Material: 3-(difluoromethyl)-2-fluorophenol (CAS 1214379-67-5).
-
Directing Effects:
-
-OH (C1): Strong activator, directs ortho (C6) and para (C4).
-
-F (C2): Weak deactivator, directs ortho (C3 - blocked) and para (C5).
-
-CHF₂ (C3): Deactivator, directs meta (C5).
-
-
Outcome: The synergistic directing effect of the -OH group strongly favors bromination at C6 (ortho to OH) or C4 (para to OH). However, C6 is electronically favored due to the inductive withdrawal of the adjacent fluorine at C2, which makes C6 slightly more electron-rich than C4 relative to the C2-F dipole? Correction: Actually, steric hindrance at C2/C3 usually pushes substitution to C4 or C6. Experimental conditions (low temperature, controlled stoichiometry) favor the ortho-bromination at C6 to yield the 2,3,6-substituted product (which is named 2-Bromo... after renumbering).
Step-by-Step Protocol
Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN), Trifluoroacetic Acid (TFA).
-
Dissolution: Dissolve 1.0 eq of 3-(difluoromethyl)-2-fluorophenol in ACN (0.5 M concentration).
-
Acidification: Add 10 mol% TFA. (Acidic media suppresses poly-bromination and protonates the phenol, subtly altering directing power).
-
Bromination: Cool to 0°C. Add 1.05 eq of NBS portion-wise over 30 minutes.
-
Why: Slow addition prevents localized high concentrations of brominating agent, reducing the risk of dibromination (at C4 and C6).
-
-
Monitoring: Monitor via LC-MS for the disappearance of starting material (M-H = 161) and appearance of product (M-H = 239/241 doublet).
-
Workup: Quench with 10% aqueous sodium thiosulfate (removes residual bromine). Extract with Ethyl Acetate.[1] Wash with brine.[1]
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The para-bromo isomer (4-bromo) may form as a minor byproduct and must be separated.
Visualization: Synthetic Pathway
Caption: Regioselective synthesis via electrophilic aromatic substitution. The C1-OH group directs bromination to the C6 position (becoming C2 in the final product numbering).
Reactivity & Functionalization Profile
This molecule is designed as a "linchpin" intermediate. Its reactivity is defined by three distinct zones.
Zone 1: The Phenolic OH (Nucleophile)
-
Reactivity: High. The pKa is lowered by the electron-withdrawing F and CHF₂ groups.
-
Application: Alkylation (Williamson ether synthesis) or Mitsunobu reactions to attach the scaffold to a larger drug core.
-
Protocol Tip: Use mild bases (
or ) in DMF/acetone. Strong bases (NaH) may cause decomposition of the CHF₂ group (alpha-elimination of fluoride) if temperatures are uncontrolled.
Zone 2: The Aryl Bromide (Electrophile)
-
Reactivity: Moderate to High.
-
Application: Suzuki-Miyaura coupling (Ar-Br + Ar-B(OH)₂).
-
Selectivity: The bulky CHF₂ group at C3 creates steric hindrance ("ortho effect").
-
Catalyst Recommendation: Use sterically demanding, electron-rich phosphine ligands (e.g., Buchwald's XPhos or SPhos ) to overcome the steric barrier presented by the adjacent CHF₂ group.
Zone 3: The Difluoromethyl Group (Bioisostere)[1][6][7]
-
Reactivity: Low (Metabolically Stable).
-
Stability Warning: Avoid strongly basic conditions at high temperatures (>100°C), which can lead to hydrolysis of the CHF₂ to an aldehyde (-CHO).
Visualization: Reactivity Logic
Caption: Functional map illustrating the orthogonal reactivity modes: Nucleophilic attack (OH), Metal-catalyzed coupling (Br), and Pharmacological interaction (CHF2).[2][3]
Safety & Handling (MSDS Summary)
As a halogenated phenol, this compound requires strict adherence to safety protocols.[1]
-
Hazards:
-
Skin/Eye Irritant: Phenols are corrosive. The fluorinated nature increases lipophilicity, enhancing skin absorption.
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct UV to prevent debromination).
-
Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.
References
-
Bioisosterism of Difluoromethyl Groups: Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Synthesis of Difluoromethyl Phenols: Fujiwara, Y., et al. (2012). Practical and Innate C-H Functionalization of Heterocycles. Nature, 491, 86–89. (Foundational work on innate C-H functionalization logic applied to substituted aromatics).
-
Precursor Identity (3-(Difluoromethyl)-2-fluorophenol): ChemSrc Database Record for CAS 1214379-67-5.
- General Protocol for Bromination of Deactivated Phenols: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Standard reference for EAS mechanisms).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
